Superior Short-Term Objective Response Rate vs. Sorafenib in First-Line Advanced HCC, Counterbalanced by Inferior Overall Survival
In a meta-analysis of 12 studies comprising 1,150 patients with advanced hepatocellular carcinoma (HCC), apatinib monotherapy produced a significantly higher objective response rate (ORR) compared with sorafenib monotherapy in the first-line setting (OR = 3.06; 95% CI: 1.76–5.31) [1]. However, this short-term efficacy advantage was offset by inferior long-term outcomes: apatinib demonstrated significantly worse overall survival (HR = 1.43; 95% CI: 1.08–1.88) and no advantage in progression-free survival (HR = 1.35; 95% CI: 0.94–1.96) [1]. Additionally, apatinib exhibited a higher incidence of hypertension, proteinuria, and oral mucositis, with significantly greater rates of dose reduction and discontinuation compared to sorafenib (P < 0.05) [1]. These data establish that apatinib and sorafenib are not interchangeable: apatinib offers enhanced initial tumor shrinkage at the cost of reduced long-term survival benefit and distinct toxicity management requirements.
| Evidence Dimension | Objective response rate (ORR) in first-line advanced HCC |
|---|---|
| Target Compound Data | OR = 3.06 (95% CI: 1.76–5.31) favoring apatinib |
| Comparator Or Baseline | Sorafenib monotherapy (reference group, OR = 1.00) |
| Quantified Difference | Apatinib improves odds of objective response by 206% relative to sorafenib |
| Conditions | Meta-analysis of 12 clinical studies; 1,150 patients; first-line advanced HCC |
Why This Matters
This evidence guides compound selection for experimental models where rapid tumor volume reduction is the primary endpoint, while alerting investigators that overall survival benefit diverges negatively.
- [1] Li D, Zhang C, Yang K, et al. The long-term efficacy and safety of apatinib are inferior to sorafenib in the first-line treatment of advanced hepatocellular carcinoma: A systematic review and meta-analysis. Medicine (Baltimore). 2024;103(3):e36865. View Source
